molecular formula C17H19N5O3S B4629726 N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B4629726
M. Wt: 373.4 g/mol
InChI Key: XCOPCYIKPPYYMW-UHFFFAOYSA-N
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Description

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a useful research compound. Its molecular formula is C17H19N5O3S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is 373.12086066 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Immunomodulating Activity

A series of compounds related to the specified molecule, particularly condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, have been synthesized and evaluated for their immunomodulating activity. These molecules showed potential in enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in mice, suggesting their applicability in immunological research and therapy (Doria et al., 1991).

Synthesis and Physicochemical Characterization

The synthesis and characterization of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which are closely related to the queried compound, have been reported. These compounds demonstrated various biological activities including psychotropic, anti-inflammatory, and cytotoxic effects. They were characterized using NMR, IR spectroscopy, and mass spectrometry, highlighting their significance in chemical and pharmacological research (Zablotskaya et al., 2013).

Applications in Organic Synthesis

Research on similar molecules, such as N-Methyl-2-methyl-3-(benzotriazol-l-yl)propanamide, has been conducted in the field of organic synthesis. These compounds can form dianions which react with various reagents to produce a range of products, demonstrating their utility in synthesizing diverse organic compounds (Katritzky et al., 1993).

Antimicrobial and Anti-Inflammatory Agents

Research on pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, structurally similar to the queried compound, has shown them to have antimicrobial and anti-inflammatory properties. These compounds were prepared using a multi-component cyclo-condensation reaction and evaluated for their biological activities (Kendre et al., 2015).

Biochemical Applications

The interaction of N-Methyl benzothiazolone hydrazone with various carbonyl compounds can be used to identify and measure aldehydes and ketones, indicating its potential application in biochemical assays and research (Paz et al., 1965).

Properties

IUPAC Name

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-3-11-4-5-13-14(7-18)17(26-15(13)6-11)20-16(23)10(2)21-9-12(8-19-21)22(24)25/h8-11H,3-6H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOPCYIKPPYYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C)N3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Reactant of Route 4
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Reactant of Route 5
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Reactant of Route 6
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

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